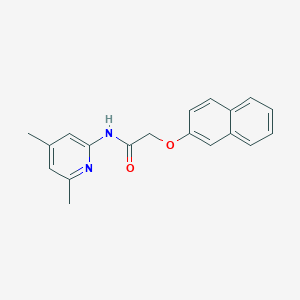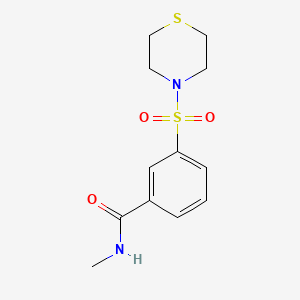![molecular formula C13H10N4OS B6074402 2-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}pyrimidine](/img/structure/B6074402.png)
2-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}pyrimidine is a chemical compound that has garnered significant attention in scientific research. It is a heterocyclic compound that contains a pyrimidine ring and an oxadiazole ring, which are connected through a sulfur atom. This compound has shown potential in various scientific applications due to its unique chemical structure.
作用機序
The mechanism of action of 2-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}pyrimidine is not fully understood. However, it is believed that the compound exerts its pharmacological effects by inhibiting specific enzymes or proteins in the body. For example, the compound has been shown to inhibit the activity of tyrosine kinase, which is involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
2-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}pyrimidine has been shown to have various biochemical and physiological effects. For example, the compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in cancer treatment. Additionally, the compound has been shown to have anti-inflammatory and antimicrobial properties.
実験室実験の利点と制限
One of the significant advantages of using 2-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}pyrimidine in lab experiments is its unique chemical structure, which allows for the exploration of various pharmacological effects. However, one limitation of using this compound is its low solubility in water, which can make it challenging to work with in certain experiments.
将来の方向性
There are several future directions for research involving 2-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}pyrimidine. One potential direction is to explore the compound's potential in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to understand the compound's mechanism of action and to optimize its pharmacological properties for clinical use. Finally, exploring the synthesis of analogs of this compound could lead to the development of more potent and selective compounds for specific applications.
合成法
The synthesis of 2-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}pyrimidine involves the reaction of 5-phenyl-1,3,4-oxadiazole-2-thiol with 2-chloropyrimidine in the presence of a base such as potassium carbonate. The reaction proceeds through a substitution reaction, and the final product is obtained after purification.
科学的研究の応用
2-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}pyrimidine has shown potential in various scientific research applications. One of the significant applications is in the field of medicinal chemistry. The compound has shown promising results in the treatment of various diseases such as cancer, inflammation, and microbial infections.
特性
IUPAC Name |
2-phenyl-5-(pyrimidin-2-ylsulfanylmethyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4OS/c1-2-5-10(6-3-1)12-17-16-11(18-12)9-19-13-14-7-4-8-15-13/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKUTUQNWDHRFET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)CSC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 5-{2-[(3-methylbenzyl)oxy]benzylidene}-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6074324.png)
![N-(3-chloro-4-methylphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea](/img/structure/B6074326.png)
![4-{3-[1-(3-phenyl-2-propynoyl)-3-piperidinyl]propanoyl}morpholine](/img/structure/B6074329.png)
![2-(3,4-dihydro-2(1H)-isoquinolinyl)-5-(3-thienyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6074335.png)
![7-[(4R)-4-hydroxy-L-prolyl]-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6074342.png)
![3,5-dimethyl-4-[(2-nitrophenyl)thio]-1-(phenoxyacetyl)-1H-pyrazole](/img/structure/B6074347.png)
![N-benzyl-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B6074356.png)
![4-({[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]methyl}thio)aniline](/img/structure/B6074371.png)


![1-{3-[({2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}amino)methyl]phenoxy}-3-(4-morpholinyl)-2-propanol](/img/structure/B6074382.png)
![4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-1-(2-furylmethyl)-2-pyrrolidinone](/img/structure/B6074386.png)
![2-(methoxymethyl)-3-phenyl-7-(tetrahydro-2-furanylmethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6074394.png)
